1-Bromo-5-vinyloxy-cyclopentene
Description
1-Bromo-5-vinyloxy-cyclopentene is a brominated cyclopentene derivative featuring a cyclopentene ring substituted with a bromine atom at position 1 and a vinyloxy group (CH₂=CH-O-) at position 5. Its molecular formula is C₇H₉BrO, with a molecular weight of 189.05 g/mol. This compound is hypothesized to serve as a versatile intermediate in organic synthesis, particularly in polymer chemistry and pharmaceutical applications, due to its reactive bromine and electron-rich vinyloxy groups. The bromine facilitates nucleophilic substitution or elimination reactions, while the vinyloxy group may participate in cycloaddition or polymerization processes.
Properties
Molecular Formula |
C7H9BrO |
|---|---|
Molecular Weight |
189.05 g/mol |
IUPAC Name |
1-bromo-5-ethenoxycyclopentene |
InChI |
InChI=1S/C7H9BrO/c1-2-9-7-5-3-4-6(7)8/h2,4,7H,1,3,5H2 |
InChI Key |
SVYLWDRRTDLTGJ-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1CCC=C1Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparison
The following table highlights key structural differences between 1-Bromo-5-vinyloxy-cyclopentene and analogous compounds from the provided evidence:
Table 1: Structural and Functional Group Comparison
Key Observations :
- 1-Bromo-5-chloropentane (linear chain) lacks the cyclic structure and vinyloxy group, making it more suited for linear alkylation reactions.
- 3-Bromo-5-ethylidene-2-hydroxy-cyclopentenone contains additional polar groups (ketone, hydroxyl), enhancing its solubility in polar solvents compared to the target compound.
Table 2: Reactivity and Application Comparison
Key Differences :
- The vinyloxy group in the target compound enables unique reactivity in polymer chemistry, such as forming cross-linked networks, unlike the linear 1-Bromo-5-chloropentane.
- The cyclopentenone derivative is more suited for redox-active or chiral synthesis due to its ketone and hydroxyl groups.
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